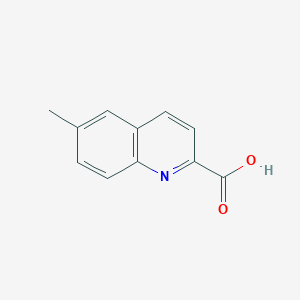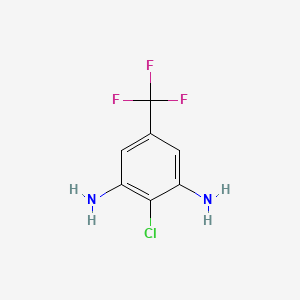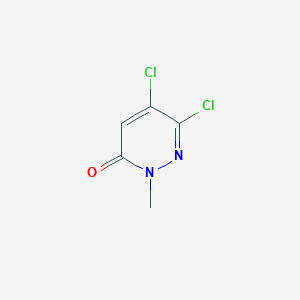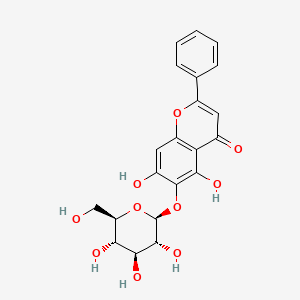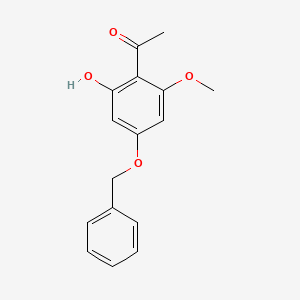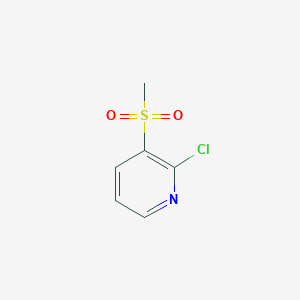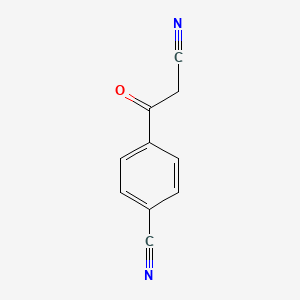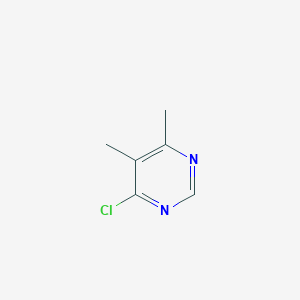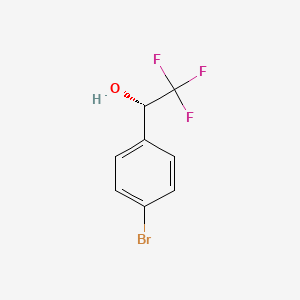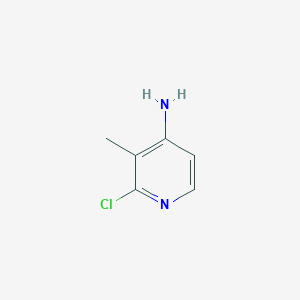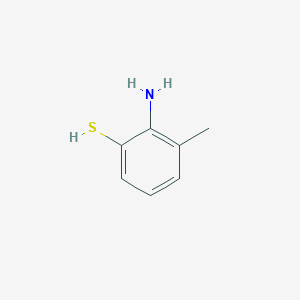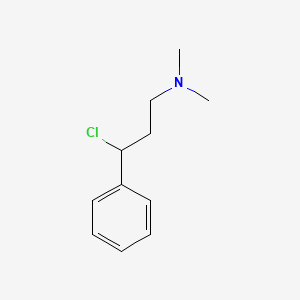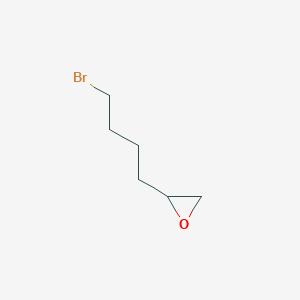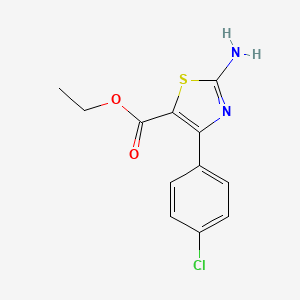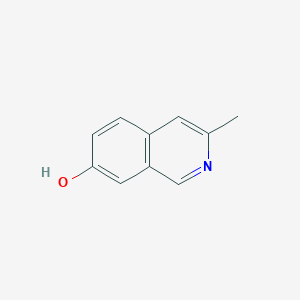
3-甲基异喹啉-7-醇
描述
3-Methylisoquinolin-7-ol, also known as MIQ, is a naturally occurring alkaloid found in a variety of plants, including the opium poppy (Papaver somniferum). It is a member of the isoquinoline alkaloid family and is structurally related to other compounds such as morphine and codeine. MIQ has been shown to possess a variety of biological activities, including analgesic, anti-inflammatory, antidiabetic, and neuroprotective properties. In recent years, MIQ has become an important tool for scientists and researchers as it can be used to study a wide range of biochemical and physiological processes.
科学研究应用
质谱应用
- 碰撞诱导解离行为分析:已经使用高分辨质谱研究了异喹啉衍生物,包括与3-甲基异喹啉-7-醇相关的化合物,以了解它们不寻常的碎裂行为。这项研究为临床、法医和体育药物检测背景下潜在药物代谢物和合成中间体的分析检测提供了宝贵的见解 (Beuck et al., 2009)。
合成方法
- 新颖的全合成方法:已经开发了合成高度取代的异喹啉,包括在异喹啉核特定位置引入甲基基团的方法。这些合成方法对于制备天然产物和药物开发至关重要 (Melzer et al., 2018)。
生物活性
- 抗肿瘤活性:某些异喹啉衍生物已经表现出对各种人类肿瘤细胞系的中等到高度细胞毒活性。这些化合物的构效关系研究可能指导新型抗癌药物的开发 (Delgado et al., 2012)。
- 神经保护和抗精神病特性:已经研究了异喹啉衍生物的神经保护和潜在的抗精神病效应,为它们在神经退行性疾病和精神分裂症的治疗应用提供了见解 (Pietraszek et al., 2009)。
潜在药物候选物
- 用于糖尿病治疗的PPARγ激动剂:已经确定了一系列四氢异喹啉-3-羧酸衍生物作为新型过氧化物酶增殖物激活受体(PPAR)γ激动剂,显示出在降低血浆葡萄糖和甘油三酯水平方面的有希望的活性,表明它们作为糖尿病的有效和安全药物的潜力 (Azukizawa et al., 2008)。
属性
IUPAC Name |
3-methylisoquinolin-7-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-7-4-8-2-3-10(12)5-9(8)6-11-7/h2-6,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWFGJQKHZPXWKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C(C=C2)O)C=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70490691 | |
| Record name | 3-Methylisoquinolin-7-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70490691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methylisoquinolin-7-ol | |
CAS RN |
63485-73-4 | |
| Record name | 3-Methylisoquinolin-7-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70490691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

